An In-Depth Technical Guide to 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (CAS 3669-02-1)
An In-Depth Technical Guide to 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane (CAS 3669-02-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, with the CAS number 3669-02-1, is a member of the organotin family, specifically a distannoxane. These compounds are characterized by the presence of a Sn-O-Sn linkage. The structure of this particular molecule features two tin atoms each bonded to two butyl groups and a dodecyloxy group, forming a symmetrical ether-like structure. Organotin compounds, and distannoxanes in particular, are recognized for their catalytic activity in various organic reactions. Their utility stems from their Lewis acidic nature and their ability to facilitate reactions such as esterification and urethane formation.[1][2] This guide aims to provide a comprehensive overview of the known properties, synthesis, and potential applications of this specific distannoxane, acknowledging the limited publicly available data for this exact compound and drawing upon the well-established chemistry of closely related analogues.
Physicochemical Properties
The fundamental physical and chemical properties of 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| CAS Number | 3669-02-1 | [3][4] |
| Molecular Formula | C40H82O5Sn2 | [3][4] |
| Molecular Weight | 880.48 g/mol | [3][4] |
| Appearance | Yellow liquid | [4] |
| Boiling Point | 685.8 °C at 760 mmHg | [3][4] |
| Density | 1.14 g/cm³ | [3] |
| Flash Point | 368.6 °C | [3] |
| Solubility | Soluble in water | [3] |
| EC Number | 222-931-3 | [4] |
| InChI Key | DMTINRVJBGOLMJ-UHFFFAOYSA-L | [4] |
| Canonical SMILES | CCCCCCCCCCCC(=O)O(CCCC)O(CCCC)OC(=O)CCCCCCCCCCC | [4] |
Spectral Data (Representative)
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl and dodecyl groups. The protons of the butyl groups attached to the tin atom would appear as multiplets in the upfield region (approximately 0.9-1.6 ppm). The long alkyl chain of the dodecyloxy group would also exhibit a series of overlapping multiplets in a similar region, with the terminal methyl group appearing as a triplet around 0.8-0.9 ppm. The methylene protons adjacent to the oxygen atom (O-CH₂) would be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments in the butyl and dodecyloxy chains. The carbons directly bonded to the tin atom would show characteristic chemical shifts.
-
¹¹⁹Sn NMR: Tin NMR would be the most informative technique for characterizing the tin environment. A single resonance would be expected, confirming the symmetrical nature of the molecule. The chemical shift would be indicative of a tetra-coordinated tin atom in a distannoxane framework.
Infrared (IR) Spectroscopy
The IR spectrum of a distannoxane is characterized by a strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration, typically observed in the range of 600-700 cm⁻¹. Other significant peaks would include the C-H stretching vibrations of the alkyl groups (around 2850-2960 cm⁻¹) and C-O stretching vibrations.[5]
Mass Spectrometry (MS)
Mass spectrometry would be a valuable tool for confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of butyl and dodecyloxy groups, providing further structural information.
Synthesis and Reactivity
General Synthesis of Distannoxanes
Difunctional distannoxanes of the general formula XR₂SnOSnR₂X can be synthesized through several routes. A common and straightforward method involves the reaction of a diorganotin oxide (R₂SnO) with a suitable precursor that provides the 'X' group.[6] For 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane, a plausible synthesis would involve the reaction of dibutyltin oxide with dodecanol.
The reaction typically proceeds by heating the reactants, often in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the product.
Caption: Figure 1. Proposed synthesis pathway for 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.
Experimental Protocol (Hypothetical)
Objective: To synthesize 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane.
Materials:
-
Dibutyltin oxide (1 mole equivalent)
-
Dodecanol (2 mole equivalents)
-
Toluene (as solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a condenser, add dibutyltin oxide and dodecanol in a 1:2 molar ratio.
-
Add a sufficient amount of toluene to suspend the reactants.
-
Heat the mixture to reflux with vigorous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting yellow liquid is the desired product, 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane. Further purification, if necessary, could be achieved by vacuum distillation.
Reactivity
The Sn-O bonds in distannoxanes are susceptible to hydrolysis, although they are generally less so than the corresponding tin alkoxides. The reactivity of these compounds is dominated by the Lewis acidic nature of the tin centers, which allows them to act as effective catalysts.
Applications
Organotin compounds, including distannoxanes, are widely used as catalysts in various industrial processes.[2][7] While specific applications for 1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane are not extensively documented, its structural features suggest its utility in areas where organotin catalysts are traditionally employed.
Catalysis in Polyurethane Formation
Organotin compounds are highly effective catalysts for the formation of polyurethanes from isocyanates and polyols.[8][9] The mechanism is believed to involve the coordination of the alcohol to the tin center, which increases its nucleophilicity, followed by reaction with the isocyanate.[10] The long dodecyl chains in the target molecule could enhance its solubility in non-polar polymer matrices.
Catalysis in Esterification and Transesterification Reactions
Distannoxanes are also used as catalysts for esterification and transesterification reactions, which are crucial in the production of polyesters, plasticizers, and other specialty chemicals.[1][7][11] They offer advantages over traditional acid catalysts, such as reduced side reactions and lower corrosivity. The catalytic cycle is thought to involve the formation of a tin alkoxide intermediate.[1]
Safety and Handling
Organotin compounds should be handled with care due to their potential toxicity.
Hazard Classification
According to safety data sheets, 1,1,3,3-Tetrabutyl-1,3-bis[(1-oxododecyl)oxy]distannoxane (a closely related compound) is classified with the following hazards:
-
Germ cell mutagenicity, Category 2: Suspected of causing genetic defects.
-
Reproductive toxicity, Category 1A: May damage fertility or the unborn child.
-
Specific target organ toxicity – repeated exposure, Category 2: May cause damage to organs through prolonged or repeated exposure.
-
Hazardous to the aquatic environment, short-term (Acute) - Category Acute 1: Very toxic to aquatic life.
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1: Very toxic to aquatic life with long lasting effects.
Precautionary Measures
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[12]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[12]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
Conclusion
1,1,3,3-Tetrabutyl-1,3-bis(dodecyloxy)distannoxane is an organotin compound with significant potential as a catalyst in polymer chemistry and organic synthesis. While specific experimental data for this compound is limited, its properties can be inferred from the well-established chemistry of related distannoxanes. Its physicochemical properties, particularly its liquid state and long alkyl chains, may offer advantages in certain applications requiring good solubility and compatibility with organic media. As with all organotin compounds, appropriate safety precautions must be taken during its handling and use. Further research into the specific catalytic activity and reaction kinetics of this compound would be beneficial for its potential application in industrial and research settings.
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